6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione
Overview
Description
6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione is a chemical compound with the molecular formula C12H11NO5 It is known for its unique structure, which includes a trione group attached to an isoquinoline ring system
Preparation Methods
The synthesis of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione involves several steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction leads to the formation of the isoquinoline ring system . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the trione group to other functional groups, such as alcohols or amines.
Substitution: The methoxy groups on the isoquinoline ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione can be compared with other isoquinoline derivatives, such as:
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: This compound has a similar structure but lacks the trione group, leading to different reactivity and applications.
6,7-Dimethoxy-2,4-quinazolinedione: Another related compound with different functional groups, used in chemical synthesis.
The uniqueness of this compound lies in its trione group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-13-11(15)7-5-9(18-3)8(17-2)4-6(7)10(14)12(13)16/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOGVJUSAFGQRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C=C2C(=O)C1=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506042 | |
Record name | 6,7-Dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38973-41-0 | |
Record name | 6,7-Dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features can influence the intermolecular interactions of molecules with the formula C12H11NO5?
A1: Research on compounds like 3-phthalimidoperoxypropanoic acid and 4-phthalimidoperoxybutanoic acid (both C11H9NO5) highlights the role of hydrogen bonding. In these structures, the peracid proton interacts with the phthalimido carbonyl oxygen, forming chains. [] This suggests that the presence and positioning of hydrogen bond donors and acceptors within a C12H11NO5 molecule can significantly influence its packing and interactions in the solid state.
Q2: Can you provide an example of how spectroscopic data can help characterize a C12H11NO5 compound?
A2: Absolutely. In the study of a degradation product from the auromomycin chromophore, researchers used a combination of mass spectrometry, UV, IR, and NMR to elucidate the structure of a C12H11NO5 compound. [] For instance, the 1H NMR spectrum revealed key structural features, such as two methoxy groups, a vinyl methylene, aromatic methines, and an NH-proton. These spectroscopic techniques, when used together, provide a powerful toolkit for identifying and characterizing compounds with the C12H11NO5 formula.
Q3: Do the papers provide any information about how modifications to the C12H11NO5 structure might affect its biological activity?
A3: While the provided research doesn't directly address the biological activity of 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione or its derivatives, one study does mention a degradation product of the auromomycin chromophore (C12H11NO5) that exhibited no biological activity. [] This finding suggests that structural modifications to the core C12H11NO5 framework can significantly impact biological activity. Further research would be needed to explore the structure-activity relationships of this specific compound.
Q4: Are there any computational chemistry methods mentioned in the papers that could be applied to study 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione?
A4: Yes, the research on (N-salicylidene-D,L-glutamato) (2-methylimidazole)copper(II) mentions the use of the B3LYP method to investigate the electronic structure of the compound. [] This density functional theory (DFT) method could potentially be employed to study the electronic properties, reactivity, and other characteristics of 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.